molecular formula C15H16BrNO3S2 B5036046 3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide

3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide

Cat. No. B5036046
M. Wt: 402.3 g/mol
InChI Key: OLYPPAXKHVWKPM-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide, also known as BMEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMEP belongs to the class of sulfonamide compounds and has been studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide is not fully understood. However, it has been suggested that 3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide exerts its pharmacological effects through the inhibition of certain enzymes and proteins involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been found to have analgesic effects, indicating its potential as a pain reliever.

Advantages and Limitations for Lab Experiments

3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. Its pharmacological properties make it a useful tool for studying inflammation, tumor growth, and pain. However, the limitations of 3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide include its potential toxicity and lack of specificity for certain enzymes and proteins.

Future Directions

There are several future directions for research on 3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the exact mechanism of action and efficacy of 3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide in these diseases. Additionally, the development of more specific analogs of 3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide could lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of 3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with 2-phenylthioethylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain 3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide in its pure form.

Scientific Research Applications

3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, antitumor, and analgesic properties. 3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-bromo-4-methoxy-N-(2-phenylsulfanylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S2/c1-20-15-8-7-13(11-14(15)16)22(18,19)17-9-10-21-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYPPAXKHVWKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCSC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide

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